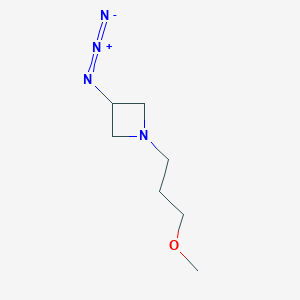

3-Azido-1-(3-methoxypropyl)azetidine

Description

Properties

IUPAC Name |

3-azido-1-(3-methoxypropyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-12-4-2-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDZAMRYBLYQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- 3-Amino-azetidine synthesis: An improved process involves the reaction of N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid, followed by extraction and neutralization steps to isolate the azetidine core as a white crystalline solid.

- The crude azetidine is purified by organic solvent extraction, drying, and vacuum evaporation.

Alkylation at the 1-Position

- The 1-position of azetidine is alkylated with 3-methoxypropyl halides or mesylates under controlled temperature (typically 55-60°C) with stirring for 12 hours to introduce the 3-methoxypropyl substituent.

- The reaction mixture is then neutralized with sodium bicarbonate and extracted with organic solvents to isolate the alkylated azetidine intermediate.

Introduction of the Azido Group at the 3-Position

- The azido group is introduced via nucleophilic substitution using sodium azide or other azide sources on a suitable leaving group (e.g., mesylate) at the 3-position.

- This step is often performed under reflux or mild heating conditions, ensuring complete substitution and high purity of the azido compound.

- The reaction progress is monitored by NMR and mass spectrometry to confirm the azide incorporation.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 3-Amino-azetidine formation | N-t-butyl-O-trimethylsilylazetidine + HCl | Room temperature | 1 hour | 64 | Exothermic reaction, extraction with ether |

| Alkylation (1-position) | 3-Methoxypropyl mesylate + base | 55-60°C | 12 hours | Not specified | Neutralization with NaHCO3, organic extraction |

| Azide substitution (3-position) | Sodium azide or azide salt | Reflux or mild heat | Several hours | High | Monitored by NMR and MS |

Analytical Characterization

- NMR Spectroscopy: Used to confirm the structure and substitution pattern on the azetidine ring.

- Mass Spectrometry: Confirms molecular weight and azide incorporation.

- IR Spectroscopy: Characteristic azide stretch absorption around 2100 cm⁻¹ confirms the presence of the azido group.

- Purity Assessment: Chromatographic techniques (e.g., HPLC) ensure high purity of the final product.

Research Findings and Improvements

- The improved synthetic process reported in patent WO2000063168A1 demonstrates significantly enhanced yields and broader applicability to various azetidine derivatives, including those with azido substituents.

- The method allows for the preparation of azetidine derivatives suitable for further functionalization, such as click chemistry applications, which are crucial for bioconjugation and materials science.

- The use of mild reaction conditions and careful control of pH and temperature minimizes side reactions and degradation of the sensitive azido group.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Formation of 3-amino-azetidine | N-t-butyl-O-trimethylsilylazetidine + HCl | Azetidine ring formation | White crystalline azetidine |

| Alkylation at 1-position | 3-Methoxypropyl mesylate, base, 55-60°C | Introduce 3-methoxypropyl group | Alkylated azetidine intermediate |

| Azide substitution at 3-position | Sodium azide, reflux or mild heat | Introduce azido group | This compound |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones.

Reduction: Reduction of azetidines can yield various amine derivatives.

Substitution: Azetidines can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of azetidinones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Antiviral Research

A significant area of interest for 3-Azido-1-(3-methoxypropyl)azetidine is its potential application in antiviral therapies. The azido group is known to play a crucial role in the activity of nucleoside analogs against viruses such as HIV. Research has indicated that compounds with azido groups can influence the efficacy of antiviral agents by affecting their incorporation into viral RNA during replication processes .

Anticancer Properties

Another promising application lies in oncology. Compounds structurally related to this compound have been investigated for their ability to inhibit specific cancer pathways. For instance, there are patents that describe the use of azetidine derivatives as inhibitors of key proteins involved in cancer cell proliferation, such as KRAS G12C . This suggests that similar compounds could be developed to target cancer cells effectively.

Pharmacological Studies

Several pharmacological studies have explored the mechanisms by which azetidine derivatives exert their effects. For example, the presence of the azido group may enhance interactions with biological targets, leading to increased potency against specific diseases. In vitro studies have shown that certain azetidine derivatives can exhibit significant antibacterial and antiviral activities, indicating their potential as therapeutic agents .

Case Study: HIV Resistance Mechanisms

A relevant study examined how azido-containing nucleosides interact with HIV reverse transcriptase. The findings suggested that the structural characteristics of these compounds could influence their effectiveness against resistant strains of HIV. This highlights the importance of chemical modifications, such as those found in this compound, in developing effective antiviral therapies .

Case Study: Cancer Treatment Efficacy

In another case study involving animal models, researchers tested various azetidine derivatives for their anticancer effects. The results indicated that certain compounds led to significant tumor reduction without notable toxicity, supporting the idea that this compound could be a candidate for further development in cancer therapies .

Mechanism of Action

The mechanism of action of 3-azido-1-(3-methoxypropyl)azetidine involves its ability to undergo ring-opening reactions due to the significant ring strain. This ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical transformations. The azido group can also undergo click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The substituent at position 1 of the azetidine ring critically modulates physicochemical and reactive properties. Key analogs include:

Key Insight : The 3-methoxypropyl group in the target compound balances solubility and electronic effects, distinguishing it from analogs with shorter chains or strained substituents.

Photochemical Reactivity

- This compound: Likely undergoes UV-triggered azide decomposition, analogous to vinyl azides (e.g., 3-azido-1-phenylpropenone), which release N₂ gas and form reactive nitrenes . The methoxy group may stabilize intermediates via electron donation.

- Azetidine DNA Repair Models: Oxidation (e.g., by N,N-dimethylaniline) lowers the ring-opening energy barrier in azetidine derivatives, facilitating cycloreversion . The methoxypropyl substituent could enhance oxidation efficiency compared to non-ether analogs.

- Vinyl Azides : Exhibit rapid photodegradation with crystal disintegration due to N₂ release . In contrast, azetidine-based azides may show slower reactivity due to ring strain and steric protection.

Redox Properties and Ring-Opening Energetics

Quantum-chemical calculations on azetidine derivatives reveal:

- Oxidation reduces the ring-opening barrier by 10–15 kcal/mol, favoring cis-isomer stabilization . The electron-donating methoxypropyl group in the target compound may further lower this barrier.

- Reduction facilitates ring opening in azetidines, but substituents like cyclopropylmethyl (electron-withdrawing) could counteract this effect compared to methoxypropyl .

Mechanical and Stability Properties

- Crystalline Stability: Vinyl azides (e.g., 3-azido-1-(4-methoxyphenyl)propenone) crack under UV due to N₂ gas buildup . Azetidine analogs with flexible substituents (e.g., methoxypropyl) may exhibit greater crystal plasticity, delaying fracture.

- Thermal Stability : Azides with bulky substituents (e.g., diphenylmethyl in 1-(Diphenylmethyl)-3-methoxyazetidine ) resist decomposition better than smaller analogs. The methoxypropyl group offers moderate steric protection.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azidation | NaN₃, DMF, 0°C → rt | 65–70 | |

| Cyclization | BF₃·Et₂O, CH₂Cl₂, rt | 80–85 |

Basic: How should researchers handle and store this compound to maintain its stability?

Answer:

- Handling : Use inert atmosphere (N₂/Ar) gloves and explosion-proof equipment due to azide instability. Avoid contact with strong oxidizers (e.g., HNO₃) or acids, which may trigger decomposition .

- Storage : Store in amber vials at –20°C under anhydrous conditions. Desiccants (e.g., molecular sieves) prevent moisture-induced degradation .

- Safety protocols : Immediate eye/skin rinsing with water is critical upon exposure. Use CO₂/dry powder extinguishers for azide-related fires .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C-NMR (e.g., 400 MHz in CDCl₃ or acetone-d₆) resolves azetidine ring protons (δ 3.0–4.0 ppm) and azide peaks (δ 1.5–2.5 ppm). Multiplicity analysis confirms stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. Table 2: Representative NMR Data

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Azetidine C-H | 3.2–3.8 | Multiplet | |

| Azide (N₃) | 1.8–2.2 | Singlet |

Advanced: How can computational methods predict the reactivity of this compound in click chemistry applications?

Answer:

- Density Functional Theory (DFT) : Calculate transition states for strain-promoted azide-alkyne cycloadditions (SPAAC). Focus on azide LUMO energy and steric effects from the 3-methoxypropyl group .

- Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics. Polar solvents may stabilize dipolar intermediates .

- Validation : Compare computed activation energies with experimental rate constants (e.g., via UV-Vis monitoring) .

Advanced: What strategies resolve contradictions in reported reaction conditions for its derivatization?

Answer:

Contradictions (e.g., variable yields with BF₃·Et₂O vs. Pd catalysts) arise from substrate-specific steric/electronic factors. Mitigation strategies include:

- Screening : Test multiple catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (e.g., THF vs. DMF) .

- Kinetic studies : Use in-situ IR or Raman spectroscopy to identify rate-limiting steps. For example, azide protonation may dictate pathway selectivity .

- Meta-analysis : Cross-reference data from structurally similar azetidines (e.g., 3-azido-1-(cyclopropylmethyl)azetidine) to infer optimal conditions .

Advanced: How to design experiments to study the compound's role in forming supramolecular structures?

Answer:

- Host-guest systems : Incorporate the azide into cyclodextrin or cucurbituril hosts. Monitor binding via isothermal titration calorimetry (ITC) or ¹H-NMR shift changes .

- Self-assembly : Functionalize with hydrophobic tails (e.g., alkyl chains) and assess micelle/vesicle formation via dynamic light scattering (DLS) .

- Stimuli-responsive release : Trigger azide reduction (e.g., with TCEP) to destabilize assemblies. Track payload release via fluorescence quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.